molecular formula C13H11NO4 B2983764 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid CAS No. 1522871-82-4

5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid

Cat. No.: B2983764
CAS No.: 1522871-82-4
M. Wt: 245.234
InChI Key: ZSPBVLSGNOMGHJ-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid (C₁₃H₁₁NO₄) is a pyridine-carboxylic acid derivative featuring a methoxyphenoxy substituent at the 5-position of the pyridine ring and a carboxylic acid group at the 2-position. Its structural uniqueness arises from the combination of a rigid pyridine core, an electron-donating methoxy group, and a flexible phenoxy linker. The compound’s SMILES notation is COC₁=CC(=CC=C₁)OC₂=CN=C(C=C₂)C(=O)O, and its InChIKey is ZSPBVLSGNOMGHJ-UHFFFAOYSA-N .

Properties

IUPAC Name

5-(3-methoxyphenoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-9-3-2-4-10(7-9)18-11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPBVLSGNOMGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522871-82-4
Record name 5-(3-methoxyphenoxy)pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-methoxyphenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyridine ring, resulting in the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid has broad applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid with analogous pyridine-carboxylic acid derivatives:

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups Reported Applications/Properties
This compound 3-Methoxyphenoxy at C5, COOH at C2 C₁₃H₁₁NO₄ Carboxylic acid, Methoxy, Ether Potential coordination ligand, drug intermediate (inferred)
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid (H₂cppca) 3-Carboxyphenyl at C5, COOH at C2 C₁₃H₉NO₄ Two carboxylic acids Coordination chemistry (Cd, Ni, Co complexes), fluorescent probes for acetone
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid Chloro at C5, methylpyridinyl-oxy at C2 C₁₃H₁₀ClN₂O₃ Carboxylic acid, Chloro, Ether Pharmaceuticals, agrochemicals (inferred from substituents)
5-(Trifluoromethyl)pyridine-2-carboxylic acid Trifluoromethyl at C5, COOH at C2 C₇H₄F₃NO₂ Carboxylic acid, CF₃ Metal chelation agents, pharmaceutical intermediates
2-Methoxy-3-pyridinecarboxylic acid Methoxy at C2, COOH at C3 C₇H₇NO₃ Carboxylic acid, Methoxy Research reagent, synthetic intermediate

Key Comparative Insights

Coordination Chemistry
  • H₂cppca : Forms diverse coordination polymers (1D to 3D) with transition metals (Cd, Mn, Cu). The dual carboxylic groups enable versatile binding modes, leading to applications in fluorescence (e.g., Cd complexes detect acetone) and magnetism (weak antiferromagnetic interactions in Mn/Cu systems) .
  • This compound: The methoxyphenoxy group may reduce coordination versatility compared to H₂cppca due to fewer donor sites.
Electronic and Steric Effects
  • Chloro and Trifluoromethyl Substituents (e.g., ): Electron-withdrawing groups like Cl and CF₃ enhance acidity of the carboxylic group and alter electronic properties, favoring applications in catalysis or bioactive molecules.
  • Methoxy Substituents (e.g., Target compound, ): Electron-donating methoxy groups increase solubility in polar solvents and may enhance π-π stacking in supramolecular assemblies.
Pharmaceutical Relevance
  • 5-(4-Aminophenoxy)pyridine-2-carboxylic acid dihydrochloride (): The presence of amino groups enables conjugation with biomolecules, a feature adaptable to the target compound for targeted therapies.

Research Findings and Data Tables

Fluorescent and Magnetic Properties of Selected Analogs

Compound Metal Center Structure Type Key Property Reference
[Cd₂(cppca)₂(H₂O)₅]ₙ Cd²⁺ 1D polymer Fluorescent probe for acetone
[Mn₇(cppca)₆(Hcppca)₂(H₂O)₁₀]ₙ Mn²⁺ 3D framework Weak antiferromagnetism
5-(Trifluoromethyl)pyridine-2-carboxylic acid N/A Monomeric Metal chelation

Biological Activity

5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H11NO4
  • Molecular Weight : 233.22 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a methoxyphenyl ether and a carboxylic acid group, which contributes to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 3-methoxyphenol and pyridine-2-carboxylic acid.
  • Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in an organic solvent such as dichloromethane or DMF (dimethylformamide).

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies show that it can inhibit the proliferation of cancer cell lines such as:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The IC50 values for these cell lines are reported to be around 10 µM, indicating that it may serve as a lead compound for further development in cancer therapeutics .

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with Cellular Signaling Pathways : The compound could modulate signaling pathways associated with apoptosis in cancer cells or disrupt metabolic processes in bacteria.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated that this compound significantly reduced bacterial growth in both planktonic and biofilm states, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity Assessment

In another investigation, the anticancer effects were assessed using MCF-7 and HeLa cell lines. The study found that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting a mechanism that involves programmed cell death induction .

Comparative Analysis with Related Compounds

Compound NameMIC (µg/mL)IC50 (µM)Primary Activity
This compound32 - 128~10Antimicrobial & Anticancer
4-(Trifluoromethyl)-2-methylquinoline-6-carboxylic acid64 - 256~15Antimicrobial
Pyridine-2-carboxylic acid>256~20Limited activity

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